![molecular formula C17H26ClN3O B1528876 (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1220031-59-3](/img/structure/B1528876.png)
(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has identified derivatives of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride as possessing antimicrobial properties. For instance, derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents based on modifications of this compound (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Another study focused on the molecular interactions of a derivative with the CB1 cannabinoid receptor, providing insights into its potential as a pharmacological tool or therapeutic agent. The study used molecular modeling and pharmacophore analysis to understand the binding and activity of the compound at the receptor, which could be relevant for designing drugs targeting cannabinoid receptors (Shim et al., 2002).
Structural and Theoretical Studies
Structural and theoretical studies have been conducted on similar compounds, including thermal, optical, and structural analyses, to understand their chemical properties and potential applications. These studies involve crystal structure analysis and density functional theory calculations, providing a foundation for further exploration of their applications in materials science and drug design (Karthik et al., 2021).
HIV Entry Inhibition
Research on related compounds has explored their potential as HIV entry inhibitors. One study demonstrated the mechanism of action of an allosteric noncompetitive antagonist of the CCR5 receptor, which is crucial for HIV-1 entry into cells. This suggests that derivatives of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride could be explored for their potential in HIV treatment strategies (Watson et al., 2005).
Estrogen Receptor Modulation
Another area of application is in the modulation of estrogen receptors, where derivatives have shown potent antagonist activity in vitro. Such studies are important for the development of selective estrogen receptor modulators (SERMs) for treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).
Mechanism of Action
Target of Action
The compound contains a benzylpiperazine and a piperidine group. Benzylpiperazine derivatives have been reported to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Piperidine is a common structural motif in many pharmaceuticals and its derivatives have been used in various therapeutic areas.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15;/h1-3,5-6,16,18H,4,7-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJFYNSEQEBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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